molecular formula C24H14ClF3N4O3S2 B2406300 3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine CAS No. 318255-89-9

3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B2406300
CAS RN: 318255-89-9
M. Wt: 562.97
InChI Key: QLZGAKSXFRJHEK-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C24H14ClF3N4O3S2 and its molecular weight is 562.97. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions and Molecular Properties

  • Multicomponent Reaction Synthesis : This compound is involved in multicomponent reactions to create novel chemical structures. For instance, a study by Ryzhkova et al. (2023) demonstrates the synthesis of related compounds using multicomponent reactions, highlighting the versatility and reactivity of such compounds in creating diverse molecular structures with potential biological and medicinal properties (Ryzhkova et al., 2023).

Molecular Docking and Computational Analysis

  • Computational Studies for Molecular Interactions : The compound's analogs have been used in molecular docking and computational studies to understand their interactions at the molecular level. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on similar compounds, providing insights into their molecular structure, bonding, and potential biological interactions (Viji et al., 2020).

Synthesis and Chemical Analysis

  • Synthesis of Heterocyclic Compounds : Such compounds are foundational in synthesizing new heterocyclic compounds. El‐Emary et al. (2002) explored synthesizing new heterocycles based on similar pyrazole structures, which is indicative of the broader chemical utility of these compounds in creating diverse chemical entities with potential pharmacological applications (El‐Emary et al., 2002).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Research has been conducted to explore the antimicrobial properties of compounds with similar structures. For example, Shah et al. (2014) synthesized and evaluated the antimicrobial activity of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, indicating the potential of related compounds in antimicrobial applications (Shah et al., 2014).

Crystal Structure and Material Science

  • Crystal Structure Analysis : Studies have also focused on understanding the crystal structures of similar compounds. Trilleras et al. (2005) conducted a study on hydrogen-bonded chains in compounds with a structure resembling the one , shedding light on the structural properties that could be relevant for material science applications (Trilleras et al., 2005).

properties

IUPAC Name

5-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF3N4O3S2/c25-19-12-16(24(26,27)28)13-29-22(19)35-17-6-8-18(9-7-17)37(33,34)32-11-10-20(31-32)21-14-30-23(36-21)15-4-2-1-3-5-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZGAKSXFRJHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=C(C=C(C=N5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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